2-(2-Methoxyphenyl)pyrrolidin-3-ol
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Overview
Description
2-(2-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(2-methoxyphenyl)-2-chloroacetamide with a suitable nucleophile under reflux conditions. The reaction typically requires a solvent such as acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methoxyphenyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and drug development.
Prolinol: A pyrrolidine derivative with significant biological and pharmaceutical applications
Uniqueness
2-(2-Methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,9,11-13H,6-7H2,1H3 |
InChI Key |
NKBUGVORLVZHMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(CCN2)O |
Origin of Product |
United States |
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